3-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-4,5,6,7-tetrahydro-1H-indazole
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Overview
Description
3-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-4,5,6,7-tetrahydro-1H-indazole is a complex organic compound featuring a multi-ring structure. This compound, although intricate in nature, has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic properties. The presence of pyridine and indazole moieties in the molecule suggests that it might exhibit diverse biological activities, making it a focal point of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-4,5,6,7-tetrahydro-1H-indazole generally involves a multi-step process. The initial step typically includes the formation of the core octahydropyrrolo[2,3-c]pyrrole ring system. This is followed by the attachment of the pyridine ring through a coupling reaction, and finally, the carbonylation and indazole formation under controlled conditions.
Common reagents used in these synthetic routes include palladium catalysts for coupling reactions, organolithium or Grignard reagents for carbonyl addition, and various protecting groups to manage reactive functional groups during intermediate stages.
Industrial Production Methods
On an industrial scale, the synthesis of this compound demands meticulous control over reaction conditions to ensure high yield and purity. The process often employs automated reaction systems and continuous flow chemistry techniques to enhance reproducibility and scalability. The use of environmentally benign solvents and reagents is also emphasized to adhere to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, primarily influenced by the functional groups present:
Oxidation: : The indazole ring and pyridine moiety may participate in oxidative reactions, leading to the formation of hydroxylated derivatives.
Reduction: : Selective reduction of the carbonyl group can yield alcohol derivatives, altering the compound's pharmacokinetic properties.
Common Reagents and Conditions
Oxidation: : Typically carried out using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Often utilizes reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Commonly conducted in the presence of catalysts like palladium or copper, with halogenated pyridine derivatives as starting materials.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might produce hydroxylated analogs, while substitution reactions could introduce various functional groups, enhancing the compound's biological activity spectrum.
Scientific Research Applications
This compound's complex structure and functional groups render it a versatile candidate for various scientific research applications:
Chemistry: : It serves as a model compound for studying intricate organic synthesis techniques and reaction mechanisms.
Biology: : Due to its potential interactions with biological macromolecules, it is often used in biochemical assays to probe enzyme activity and protein-ligand interactions.
Medicine: : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory, anti-cancer, or anti-microbial properties. Ongoing research aims to elucidate its pharmacodynamics and pharmacokinetics.
Industry: : The compound's unique structural features make it a potential candidate for developing novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 3-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-4,5,6,7-tetrahydro-1H-indazole exerts its effects involves multiple molecular targets and pathways:
Molecular Targets: : The compound likely interacts with various enzymes and receptors, modulating their activity. The presence of the pyridine ring suggests potential binding to nicotinic acetylcholine receptors, while the indazole moiety might interact with kinases or other signaling proteins.
Pathways Involved: : These interactions can trigger downstream signaling cascades, influencing cellular processes like apoptosis, proliferation, or immune response. Detailed studies are required to map these pathways accurately.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as pyrrolo[2,3-c]pyrroles and indazole derivatives, 3-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-4,5,6,7-tetrahydro-1H-indazole stands out due to its unique combination of rings and functional groups.
Similar Compounds
Pyrrolo[2,3-c]pyrroles: : Typically exhibit strong fluorescent properties and are used in imaging applications.
Indazole Derivatives: : Known for their diverse pharmacological activities, including anti-cancer and anti-inflammatory effects.
Pyridine-Containing Compounds: : Often involved in biological processes due to their ability to participate in hydrogen bonding and π-π stacking interactions.
The uniqueness of this compound lies in the integration of these structural motifs, potentially leading to novel biological activities and applications.
Properties
IUPAC Name |
(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-19(18-14-5-1-2-6-15(14)21-22-18)24-10-8-13-11-23(12-16(13)24)17-7-3-4-9-20-17/h3-4,7,9,13,16H,1-2,5-6,8,10-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSHNGCWQWHJFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N3CCC4C3CN(C4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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